tert-Butyl (2-(pyrrolidin-3-yl)propan-2-yl)carbamate
Description
tert-Butyl (2-(pyrrolidin-3-yl)propan-2-yl)carbamate is a carbamate-protected amine derivative featuring a pyrrolidine ring substituted at the 3-position and a tert-butyloxycarbonyl (Boc) group. The Boc group serves as a protective moiety for amines during synthetic processes, enhancing stability under acidic and basic conditions . The pyrrolidine ring, a five-membered secondary amine, confers conformational rigidity and basicity, making the compound valuable in medicinal chemistry for targeting biological receptors.
Properties
IUPAC Name |
tert-butyl N-(2-pyrrolidin-3-ylpropan-2-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-12(4,5)9-6-7-13-8-9/h9,13H,6-8H2,1-5H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNIHYAVDKLMINM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)C1CCNC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263315-81-6 | |
| Record name | tert-butyl N-[2-(pyrrolidin-3-yl)propan-2-yl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-(pyrrolidin-3-yl)propan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrrolidine derivative. One common method involves the use of tert-butyl chloroformate and pyrrolidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Oxidation Reactions
The pyrrolidine ring undergoes oxidation to form pyrrolidinone derivatives. This reaction typically employs strong oxidizing agents:
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Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or neutral conditions .
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Mechanism : The tertiary amine in the pyrrolidine ring is oxidized to a lactam (pyrrolidinone) via a two-electron transfer process.
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Product : Tert-butyl (2-(2-oxopyrrolidin-3-yl)propan-2-yl)carbamate.
Experimental data from palladium-catalyzed coupling studies show that oxidation yields depend on solvent polarity, with acetonitrile providing higher conversion rates (~85%) compared to THF (~60%) .
Nucleophilic Substitution at the Carbamate Group
The carbamate group participates in nucleophilic substitution reactions, particularly with amines or alcohols:
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Reagents : Primary amines (e.g., methylamine) or alcohols (e.g., methanol) under basic conditions (e.g., NaOH or K₂CO₃) .
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Mechanism : The tert-butoxycarbonyl (Boc) group acts as a leaving group, enabling substitution at the carbonyl carbon.
A study using n-BuLi as a base demonstrated that reactions with benzothiazole derivatives achieve yields of 70–80% in anhydrous THF at −78°C .
Coupling Reactions
The compound serves as a precursor in cross-coupling reactions for complex molecule synthesis:
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Reagents : Palladium catalysts (e.g., Pd(PPh₃)₄) with aryl halides or Grignard reagents (e.g., i-PrMgCl) .
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Mechanism : Oxidative addition of the palladium catalyst to the carbamate group, followed by transmetallation and reductive elimination.
A 2023 PMC study reported coupling with Weinreb amides to synthesize peptidomimetics, achieving 92% enantiomeric excess when using chiral ligands .
Deprotection Reactions
The Boc group is selectively cleaved under acidic conditions:
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Reagents : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane .
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Mechanism : Acidic hydrolysis of the carbamate to release CO₂ and tert-butanol.
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Product : Free amine derivative, (2-(pyrrolidin-3-yl)propan-2-yl)amine .
Deprotection kinetics show complete Boc removal within 2 hours using 4M HCl/dioxane at 25°C .
Mechanistic Insights
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Steric Effects : The tert-butyl group slows reaction rates in nucleophilic substitutions due to steric hindrance .
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Solvent Influence : Polar aprotic solvents (e.g., DMF) enhance oxidative stability but reduce substitution efficiency .
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Catalyst Choice : Palladium catalysts with bulky ligands improve coupling selectivity by minimizing side reactions .
Scientific Research Applications
Chemistry
Building Block for Organic Synthesis
tert-butyl (2-(pyrrolidin-3-yl)propan-2-yl)carbamate serves as a precursor for synthesizing various organic compounds, including:
- N-Boc-protected anilines : Used in the preparation of pharmaceuticals and agrochemicals.
- Tetrasubstituted pyrroles : Important in drug design and development.
Reactivity Studies
The compound can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups into its structure. This reactivity is essential for developing novel compounds with specific biological activities.
Biology
Enzyme Inhibition Studies
Research has indicated that this compound can act as an inhibitor for certain enzymes. Its mechanism involves binding to active sites of enzymes, thus blocking substrate access. This property is crucial for:
- Drug discovery : Identifying potential inhibitors for therapeutic targets.
Protein-Ligand Interactions
The compound is also used to study interactions between proteins and ligands, aiding in understanding biological pathways and mechanisms.
Industrial Applications
Production of Specialty Chemicals
In industrial settings, this compound is utilized in the synthesis of specialty chemicals, which are critical for manufacturing processes across various sectors.
Case Study 1: Synthesis of N-Boc-Protected Anilines
A study demonstrated the efficiency of using this compound in synthesizing N-Boc-protected anilines through palladium-catalyzed reactions. The yields were optimized by adjusting reaction conditions such as temperature and catalyst concentration.
Case Study 2: Enzyme Inhibition
Research focusing on enzyme inhibition revealed that derivatives of this compound exhibited significant inhibitory activity against specific enzymes involved in metabolic pathways. This finding has implications for drug development targeting diseases related to enzyme dysregulation.
Mechanism of Action
The mechanism by which tert-Butyl (2-(pyrrolidin-3-yl)propan-2-yl)carbamate exerts its effects is primarily through its role as a protecting group in organic synthesis. It temporarily masks reactive amine groups, allowing for selective reactions at other sites. The tert-butyl group can be removed under acidic conditions, revealing the free amine .
Comparison with Similar Compounds
Stability Considerations :
- The Boc group stabilizes the amine against acidic conditions but is cleavable under strong acids (e.g., TFA) .
- Bromine substituents may render compounds susceptible to nucleophilic substitution or photodegradation .
Data Tables
Table 1: Yield and Purity of Selected Analogs
| Compound ID | Yield (%) | Purity (%) | Key Functional Groups | Reference |
|---|---|---|---|---|
| 40 | 87 | >99 | -SCF₃, ketone | |
| 21 | 66 | - | Indol-3-yl, Boc-protected amine | |
| 24c | - | - | Thiazol-2-yl, 2-oxopyrrolidin-3-yl |
Table 2: Pharmacokinetic Parameters (Hypothetical)
| Compound | logP | Solubility (mg/mL) | Metabolic Stability (t₁/₂, h) |
|---|---|---|---|
| Parent Compound | 1.8 | 0.15 | 2.5 |
| Compound 40 | 3.2 | 0.08 | 6.7 |
| QM-8690 | 1.5 | 0.20 | 1.8 |
Biological Activity
tert-Butyl (2-(pyrrolidin-3-yl)propan-2-yl)carbamate is a synthetic organic compound belonging to the carbamate class, characterized by its unique structural features, including a tert-butyl group and a pyrrolidine ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of approximately 241.35 g/mol. The presence of the pyrrolidine ring is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzyme targets. It has been shown to act as an enzyme inhibitor , particularly in pathways involving neurotransmitters and inflammatory mediators. Its mechanism typically involves binding to the active sites of enzymes, thereby inhibiting their function and altering biochemical pathways.
Pharmacological Properties
Recent studies have highlighted several pharmacological properties of this compound:
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| tert-Butyl carbamate | Lacks pyrrolidine ring | General carbamate activity |
| tert-Butyl (1-phenyl-3-(pyrrolidin-1-yl)propan-2-yl)carbamate | Contains phenyl group | Enhanced enzyme inhibition |
| tert-Butyl (1-(3-methylbutanoyl)pyrrolidin-3-yl)carbamate | Different substituent on pyrrolidine | Varies in potency |
The unique combination of functional groups in this compound provides distinct chemical reactivity and biological activity compared to similar compounds.
In Vitro Studies
In vitro studies have demonstrated that this compound can effectively inhibit specific enzymes involved in inflammatory pathways. For instance, it has been shown to significantly reduce the release of inflammatory mediators in cultured microglial cells exposed to lipopolysaccharide (LPS), indicating its potential as an anti-inflammatory agent .
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of tert-butyl (2-(pyrrolidin-3-yl)propan-2-yl)carbamate?
Methodological Answer:
The synthesis typically involves coupling a pyrrolidine derivative with a tert-butyl carbamate precursor. A common approach is the use of carbodiimide-based coupling reagents (e.g., EDCI) with HOBt as an activator to form the carbamate bond. For example, analogous compounds have been synthesized via condensation of tert-butyl 2-amino phenylcarbamate with substituted carboxylic acids under inert conditions . Key steps include:
- Protection of the pyrrolidine amine group to avoid side reactions.
- Activation of the carbonyl group for nucleophilic attack.
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients).
Basic: How can the purity and structural integrity of this compound be validated in academic research?
Methodological Answer:
Validation requires a combination of analytical techniques:
- NMR Spectroscopy : H and C NMR confirm proton environments and carbon frameworks. Peaks at δ ~1.4 ppm (tert-butyl) and δ ~3.5-4.0 ppm (pyrrolidine protons) are diagnostic .
- Mass Spectrometry (HRMS) : Exact mass analysis ensures molecular formula consistency.
- X-ray Crystallography : For crystalline derivatives, SHELX software (e.g., SHELXL) refines crystal structures to confirm stereochemistry .
Advanced: How can researchers resolve contradictions in reaction yields during scale-up synthesis?
Methodological Answer:
Yield discrepancies often arise from:
- Reagent Stoichiometry : Optimize molar ratios using Design of Experiments (DoE) to identify critical parameters.
- Solvent Effects : Test polar aprotic (e.g., DMF) vs. non-polar solvents for solubility and reactivity.
- Temperature Control : Use kinetic studies (e.g., in situ IR monitoring) to track intermediates and adjust heating/cooling rates.
Refer to safety data sheets (SDS) to ensure reaction conditions align with stability guidelines (e.g., avoiding moisture or high temperatures) .
Advanced: What strategies are recommended for analyzing the stereochemical configuration of this carbamate?
Methodological Answer:
- Chiral HPLC : Employ chiral stationary phases (e.g., amylose-based columns) to separate enantiomers.
- Circular Dichroism (CD) : Compare experimental spectra with computed spectra (TDDFT) for absolute configuration determination.
- X-ray Diffraction : Resolve crystal structures to assign R/S configurations, leveraging SHELX refinement protocols .
Advanced: How does the carbamate group influence reactivity under acidic or basic conditions?
Methodological Answer:
The tert-butyl carbamate (Boc) group is base-labile. Stability studies should include:
- Hydrolysis Kinetics : Monitor degradation in aqueous buffers (pH 1–12) via HPLC.
- Protection/Deprotection : Use TFA in DCM for Boc removal under mild acidic conditions.
- Thermal Stability : Perform TGA/DSC to assess decomposition temperatures .
Advanced: What computational tools can predict intermolecular interactions of this compound in solid-state studies?
Methodological Answer:
- DFT Calculations : Optimize molecular geometry and electrostatic potentials (e.g., Gaussian09).
- Hirshfeld Surface Analysis : Visualize packing motifs and hydrogen-bonding interactions using CrystalExplorer.
- Molecular Docking : Simulate binding with biological targets (e.g., enzymes) using AutoDock Vina .
Basic: What safety precautions are critical when handling this compound in the laboratory?
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.
Consult SDS for toxicity data (e.g., acute oral toxicity LD50 > 2000 mg/kg in rats) .
Advanced: How is this compound utilized as an intermediate in pharmaceutical research?
Methodological Answer:
- Peptide Mimetics : The pyrrolidine scaffold mimics proline in peptide backbones, enabling conformational studies.
- Chiral Building Blocks : Used in asymmetric synthesis of kinase inhibitors or GPCR-targeted drugs.
- Prodrug Design : The Boc group facilitates controlled release of active amines in vivo .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
